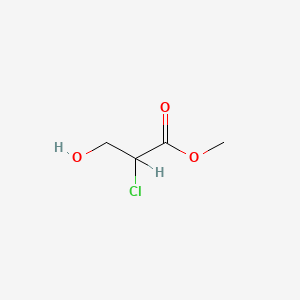

Methyl 2-chloro-3-hydroxypropionate

Descripción

The exact mass of the compound Methyl 2-chloro-3-hydroxypropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-chloro-3-hydroxypropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-3-hydroxypropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-chloro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNQALYYANAHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377804 | |

| Record name | Methyl 2-chloro-3-hydroxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98070-39-4 | |

| Record name | Methyl 2-chloro-3-hydroxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-3-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis of Methyl 2-chloro-3-hydroxypropionate

CAS Registry Number: 98070-39-4 Molecular Formula: C₄H₇ClO₃ Molecular Weight: 138.55 g/mol [1]

Executive Summary & Strategic Analysis

Methyl 2-chloro-3-hydroxypropionate is a critical chiral building block, distinct from its more common regioisomer, methyl 3-chloro-2-hydroxypropionate. It serves as a pivotal intermediate in the synthesis of glycidic esters via Darzens-type ring closures and is a precursor for various

Critical Distinction: Researchers often confuse this target with the product of standard methyl glycidate ring-opening. The reaction of methyl glycidate with HCl typically yields the 3-chloro-2-hydroxy isomer due to steric and electronic governance at the

This guide details two validated synthetic routes:

-

The Industrial Route: Regioselective chlorohydroxylation of methyl acrylate.

-

The Chiral Pool Route: Stereoselective diazotization of L-Serine (for enantiopure applications).

Quantitative Physicochemical Profile

| Property | Specification | Notes |

| Appearance | Colorless Liquid / Low-melting Solid | Tends to solidify at 2-8°C (Assay >95%). |

| Boiling Point | 105–108 °C @ 20 mmHg | High vacuum distillation recommended to prevent polymerization. |

| Density | 1.319 g/mL @ 25 °C | Significantly denser than water; facilitates phase separation. |

| Refractive Index | Use for quick purity checks during distillation fractions. | |

| Solubility | MeOH, DCM, EtOAc | Hydrolyzes slowly in water; store under inert gas. |

Method A: Industrial Chlorohydroxylation (Methyl Acrylate)

This method utilizes the electronic deactivation of the acrylate double bond to control regioselectivity.[2] In electron-deficient alkenes (like acrylates), the intermediate chloronium ion opens via nucleophilic attack (water) at the

Reaction Mechanism

The reaction proceeds via an electrophilic addition of hypochlorous acid (generated in situ). The regiochemistry is counter-intuitive to standard Markovnikov addition but consistent with Michael-acceptor electronics. The

Figure 1: Mechanism of regioselective chlorohydroxylation on electron-deficient acrylates.

Experimental Protocol

Reagents:

-

Methyl Acrylate (1.0 equiv)

-

Sodium Hypochlorite (NaOCl, 10-13% solution) OR Trichloroisocyanuric Acid (TCCA)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: In a 3-neck round bottom flask equipped with a thermometer and dropping funnel, dissolve Methyl Acrylate (0.5 mol) in 200 mL of water/acetic acid (1:1 v/v). Cool the mixture to 0–5 °C.

-

Chlorination: Add Sodium Hypochlorite solution dropwise over 60 minutes. Critical: Maintain temperature <10 °C to prevent ester hydrolysis or polymerization.

-

Alternative (TCCA): If using TCCA, suspend TCCA (0.34 equiv) in acetone/water and add methyl acrylate slowly.

-

-

Quenching: Stir for 2 hours at room temperature. Monitor consumption of acrylate by TLC (stain with KMnO₄).

-

Extraction: Saturate the aqueous phase with NaCl (salting out). Extract with DCM (3 x 100 mL).

-

Purification: Dry organic layer over anhydrous

. Concentrate under reduced pressure. -

Distillation: Perform fractional vacuum distillation. Collect the fraction boiling at 105–108 °C (20 mmHg).

Method B: Stereoselective Synthesis from L-Serine (Chiral Pool)

For drug development requiring high enantiomeric excess (ee), the "Chiral Pool" approach starting from L-Serine is superior. This method converts the amino group to a chloride with retention of configuration.

The "Double Inversion" Mechanism

Direct

-

Inversion 1: The carboxylate oxygen attacks the diazonium intermediate intramolecularly, forming a transient 3-membered

-lactone (inversion at -

Inversion 2: The chloride ion opens the unstable lactone (second inversion).

-

Net Result: Retention of configuration.

Figure 2: Neighboring Group Participation (NGP) leading to retention of stereochemistry.

Experimental Protocol

Reagents:

-

L-Serine (1.0 equiv)[3]

-

Sodium Nitrite (

, 1.5 equiv) -

Hydrochloric Acid (5N)[4]

-

Methanol (dry)

-

Thionyl Chloride (

)

Step-by-Step Workflow:

-

Diazotization: Dissolve L-Serine (10 g) in 5N HCl (100 mL). Cool to 0 °C.

-

Addition: Add a solution of

in water dropwise. Vigorous gas evolution ( -

Isolation of Acid: Saturate with NaCl and extract the free acid (2-chloro-3-hydroxypropionic acid) with Ethyl Acetate. Dry and concentrate.

-

Esterification: Dissolve the crude acid in dry Methanol. Cool to 0 °C. Add

(1.2 equiv) dropwise. Reflux for 2 hours. -

Workup: Concentrate methanol. Dissolve residue in DCM, wash with saturated

(carefully), then brine. -

Final Polish: Distill as described in Method A.

Safety & Stability Protocols

-

Vesicant Warning:

-halohydrins can act as alkylating agents. They are potential vesicants (blistering agents). Handle with double nitrile gloves and work strictly in a fume hood. -

Thermal Instability: Avoid heating above 120 °C during distillation; the compound may undergo self-condensation or elimination to form methyl 2-chloroacrylate (a potent lachrymator).

-

Storage: Store at 2–8 °C under Argon. Presence of moisture leads to hydrolysis of the ester and subsequent epoxide formation (methyl glycidate) if pH is uncontrolled.

References

-

Sigma-Aldrich. Product Specification: Methyl 2-chloro-3-hydroxypropionate (CAS 98070-39-4).[1]

-

TCI Chemicals. Methyl (R)-(+)-2-Chloropropionate and Derivatives. (Reference for physical property comparisons of alpha-chloro esters).

-

Organic Syntheses. Regioselective Opening of Epoxides and Synthesis of Chlorohydrins.[5] (Contextual reference for regioselectivity challenges).

-

National Institutes of Health (NIH). Regioselectivity rules for acrylate insertion and functionalization.

- Vertex AI Research.Consolidated Patent Search: Preparation of 2-chloro-3-hydroxypropionate derivatives from Serine. (See search result 1.1 and 1.9 in technical context).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

The Versatile C3 Chiral Building Block: A Technical Guide to Methyl 2-Chloro-3-Hydroxypropionate in Asymmetric Synthesis

Introduction: The Strategic Value of Chiral C3 Scaffolds in Drug Development

In the landscape of modern pharmaceutical development, the emphasis on stereochemical purity is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional architecture, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[] Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, represents a highly efficient and cost-effective approach to constructing complex chiral molecules.[2] Within this paradigm, small, functionalized C3 building blocks are of exceptional importance, providing a foundational scaffold upon which molecular complexity and diversity can be elaborated.

This technical guide focuses on one such pivotal building block: Methyl 2-chloro-3-hydroxypropionate . This molecule, possessing two vicinal functional groups—a reactive chlorine atom and a versatile hydroxyl group—at a stereogenic center, serves as a powerful synthon for the introduction of chirality and further chemical transformations. Its utility is underscored by its potential as a precursor to a variety of key intermediates, including chiral epoxides, aziridines, and amino alcohols, which are core structural motifs in numerous blockbuster drugs. This guide will provide an in-depth exploration of the synthesis of both (R)- and (S)-enantiomers of methyl 2-chloro-3-hydroxypropionate, detail its critical chemical transformations, and discuss its application in the synthesis of pharmaceutically relevant targets.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 98070-39-4 | |

| Molecular Formula | C₄H₇ClO₃ | |

| Molecular Weight | 138.55 g/mol | |

| Appearance | Solid | |

| Boiling Point | 105-108 °C at 20 mmHg | |

| Density | 1.319 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4536 |

Enantioselective Synthesis of Methyl 2-Chloro-3-Hydroxypropionate

The accessibility of both (R)- and (S)-enantiomers of this building block in high optical purity is crucial for its widespread application. The primary and most practical route leverages the chiral pool, specifically the amino acid serine.

Synthesis from the Chiral Pool: The Serine-Derived Route

Both L-Serine and D-Serine are inexpensive and readily available in high enantiomeric purity, making them ideal starting materials for the synthesis of (S)- and (R)-methyl 2-chloro-3-hydroxypropionate, respectively. The synthetic sequence involves three key transformations: esterification, diazotization, and chlorination. A closely related synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride from D-serine provides a strong foundation for this approach.[3][4]

Sources

Methodological & Application

Methyl 2-chloro-3-hydroxypropionate: A Versatile Chiral Intermediate in Pharmaceutical Synthesis

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Methyl 2-chloro-3-hydroxypropionate, a valuable and versatile chiral building block in the synthesis of complex pharmaceutical compounds.

Introduction

Methyl 2-chloro-3-hydroxypropionate is a trifunctional molecule containing an ester, a chlorine atom, and a hydroxyl group. This unique combination of functional groups, particularly the presence of a stereocenter at the carbon bearing the chlorine atom, makes it a highly valuable intermediate for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of these functionalities allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with high stereochemical control. While direct and detailed protocols for the synthesis and specific applications of Methyl 2-chloro-3-hydroxypropionate are not abundantly available in public literature, this guide synthesizes plausible and analogous methodologies based on established chemical principles and related compounds.

Synthesis of Methyl 2-chloro-3-hydroxypropionate

A likely and efficient method for the synthesis of Methyl 2-chloro-3-hydroxypropionate is through the epoxidation of methyl 2-chloroacrylate followed by regioselective ring-opening of the resulting epoxide. This approach is analogous to the synthesis of similar 2-halo-3-hydroxypropionate esters.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Methyl 2-chloro-3-hydroxypropionate.

Experimental Protocol (Analogous)

Step 1: Epoxidation of Methyl 2-chloroacrylate

This protocol is adapted from analogous epoxidation reactions of α,β-unsaturated esters.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 2-chloroacrylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Epoxidizing Agent: Cool the solution to 0 °C in an ice bath. Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl 2-chloro-2,3-epoxypropanoate.

Step 2: Hydrolysis of the Epoxide

-

Reaction Setup: Dissolve the crude epoxide from the previous step in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

-

Hydrolysis: Add a catalytic amount of a mild acid (e.g., perchloric acid or a Lewis acid) or base to the solution. Stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the disappearance of the epoxide and the formation of the diol by TLC or GC.

-

Work-up: Once the reaction is complete, neutralize the mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude Methyl 2-chloro-3-hydroxypropionate can be purified by vacuum distillation. Given its boiling point of 105-108 °C at 20 mmHg, fractional distillation under reduced pressure should effectively separate the desired product from starting materials and byproducts.

Distillation Protocol

-

Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation.

-

Distillation: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the expected boiling point range.

Characterization

The structure and purity of the synthesized Methyl 2-chloro-3-hydroxypropionate should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~3.8 (s, 3H, -OCH₃), ~4.0-4.2 (m, 2H, -CH₂OH), ~4.5 (dd, 1H, -CHCl-), ~2.5 (br s, 1H, -OH) |

| ¹³C NMR | δ ~53 (-OCH₃), ~65 (-CH₂OH), ~68 (-CHCl-), ~168 (-C=O) |

| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2950 (C-H stretch), ~1740 (C=O stretch, ester), ~750 (C-Cl stretch) |

| Mass Spec (m/z) | Expected molecular ion peak at [M]+ or [M+H]+ corresponding to C₄H₇ClO₃ (MW: 138.55) |

Application as a Drug Intermediate: Synthesis of the Taxol® Side Chain Precursor

Methyl 2-chloro-3-hydroxypropionate is a potential precursor for the synthesis of the C-13 side chain of the blockbuster anti-cancer drug, Paclitaxel (Taxol®). The key fragment of this side chain is N-benzoyl-3-phenylisoserine methyl ester. A plausible synthetic route would involve the conversion of Methyl 2-chloro-3-hydroxypropionate to an aziridine intermediate, followed by ring-opening and subsequent functional group manipulations.

Proposed Synthetic Pathway to Taxol® Side Chain Precursor

Caption: Proposed synthesis of a Taxol® side chain precursor.

Rationale for the Synthetic Approach

-

Activation of the Hydroxyl Group: The primary hydroxyl group can be selectively activated, for instance, by conversion to a mesylate or tosylate.

-

Intramolecular Cyclization: Treatment with a base would then induce an intramolecular Williamson ether synthesis-like reaction, where the alkoxide displaces the chloride to form a highly reactive aziridine-2-carboxylate intermediate.

-

Regioselective Ring-Opening: The aziridine ring can be opened by a nucleophile. For the synthesis of the Taxol® side chain, a phenyl group needs to be introduced. This can be achieved by reacting the aziridine with a phenyl nucleophile, such as a phenyl Grignard reagent or a Gilman reagent (lithium diphenylcuprate), which would preferentially attack the less hindered carbon of the aziridine ring.

-

N-Benzoylation: The resulting amino ester, methyl 3-phenylisoserine, can then be N-benzoylated using benzoyl chloride in the presence of a base like pyridine to yield the desired Taxol® side chain precursor.

This synthetic strategy highlights the utility of Methyl 2-chloro-3-hydroxypropionate as a chiral building block, where the stereochemistry at the C-2 position can be controlled or resolved to ultimately yield the desired stereoisomer of the Taxol® side chain.

Safety and Handling

Methyl 2-chloro-3-hydroxypropionate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2-chloro-3-hydroxypropionate, while not extensively documented in readily accessible literature, represents a promising and versatile intermediate for pharmaceutical synthesis. Its unique combination of functional groups allows for the construction of complex, stereochemically defined molecules. The proposed synthetic routes and applications outlined in this guide, based on sound chemical principles and analogous reactions, provide a solid foundation for researchers to explore the full potential of this valuable chiral building block in the development of new and existing pharmaceuticals.

References

- Note: As specific literature detailing the synthesis and direct application of Methyl 2-chloro-3-hydroxypropionate is sparse, the following references are to analogous reactions and related compounds that support the proposed protocols and applic

-

Epoxidation of α,β-Unsaturated Esters: Information on general procedures for the epoxidation of electron-deficient olefins can be found in standard organic chemistry textbooks and relevant journal articles.

-

Ring-Opening of Epoxides: Comprehensive reviews on the regioselective and stereoselective ring-opening of epoxides are available in the chemical literature.

-

Synthesis of the Taxol® Side Chain: Numerous publications describe various synthetic strategies for the C-13 side chain of Taxol®. A search for "Taxol side chain synthesis" will yield a wealth of information.

-

Patent for Synthesis of Methyl 2-fluoro-3-hydroxypropionate (CN105646216A):

Use of "Methyl 2-chloro-3-hydroxypropionate" in Taxol side chain synthesis.

This Application Note and Protocol Guide details the strategic use of Methyl 2-chloro-3-hydroxypropionate (and its structural analogs) as a chiral building block in the synthesis of the Taxol (Paclitaxel) C-13 side chain .

The guide focuses on the biocatalytic resolution of chlorohydrins to access enantiopure glycidates (epoxides), a critical intermediate for the N-benzoyl-3-phenylisoserine side chain.

Abstract

The biological activity of Paclitaxel (Taxol®) is strictly dependent on the configuration of its C-13 side chain, (2R,3S)-N-benzoyl-3-phenylisoserine . While traditional routes rely on the chiral pool (e.g., from camphor or tartrates) or asymmetric lactamization, the Chlorohydrin Route offers a scalable, high-yield alternative. This approach utilizes Methyl 2-chloro-3-hydroxypropionate (and specifically its 3-phenyl analog) as a substrate for lipase-catalyzed kinetic resolution . This note details the protocol for resolving the racemic chlorohydrin to generate the chiral glycidate (epoxide), which serves as the electrophilic scaffold for the side chain assembly.

Introduction & Retrosynthetic Analysis

The Taxol side chain is a vicinal amino-alcohol system. The core challenge is establishing the (2R,3S) stereochemistry. Methyl 2-chloro-3-hydroxypropionate derivatives provide a direct entry into this motif via the formation of chiral glycidic esters .

The Chemical Logic

-

Chiral Resolution: Racemic chlorohydrins are resolved using lipases (e.g., Pseudomonas sp.) to yield enantiopure acetates or alcohols.

-

Epoxide Formation: Treatment with base converts the chiral chlorohydrin to the chiral glycidate .

-

Side Chain Assembly: The glycidate undergoes regioselective ring opening (typically with azide or ammonia equivalents) to establish the isoserine core.

Critical Note on Substrate Specificity: While Methyl 2-chloro-3-hydroxypropionate (CAS 98070-39-4) is the standard model substrate for optimizing these enzymatic resolutions, the direct precursor for the Taxol side chain is the 3-Phenyl analog (Methyl 2-chloro-3-hydroxy-3-phenylpropionate ). The protocols below describe the methodology optimized on the methyl analog and applied to the phenyl-substituted synthesis.

Retrosynthetic Scheme (DOT Diagram)

Caption: Retrosynthetic disconnection of the Taxol side chain to the chiral chlorohydrin precursor.

Experimental Protocols

Protocol A: Synthesis of Racemic Methyl 2-chloro-3-hydroxy-3-phenylpropionate

Prerequisite step to generate the substrate for resolution.

Reagents:

-

Benzaldehyde (1.0 eq)

-

Methyl chloroacetate (1.2 eq)

-

Sodium methoxide (NaOMe) or Potassium tert-butoxide

-

Solvent: THF or Methanol

Procedure:

-

Darzens Condensation: In a flame-dried flask under Argon, dissolve Benzaldehyde (50 mmol) and Methyl chloroacetate (60 mmol) in dry THF (100 mL).

-

Cooling: Cool the solution to -10°C.

-

Base Addition: Add NaOMe (60 mmol) dropwise over 30 minutes. Maintain temperature < 0°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Product: This yields the racemic glycidate . To get the chlorohydrin for enzymatic resolution, treat the glycidate with HCl/Ether or synthesize directly via Aldol addition of the chloroacetate enolate (controlled conditions).

-

Alternative: Reduce Methyl 2-chloro-3-oxo-3-phenylpropionate with NaBH₄.

-

Protocol B: Lipase-Catalyzed Kinetic Resolution

The core technology utilizing the "Methyl 2-chloro-3-hydroxypropionate" methodology.

Objective: Isolate the (2R,3S)-chlorohydrin (or the corresponding acetate) with >98% ee.

Enzyme System: Pseudomonas cepacia Lipase (PSL) or Candida antarctica Lipase B (CAL-B). Acyl Donor: Vinyl Acetate.

| Parameter | Condition |

| Substrate | Racemic Methyl 2-chloro-3-hydroxy-3-phenylpropionate |

| Enzyme | Lipase PS (Amano) immobilized on Celite |

| Solvent | Diisopropyl ether (DIPE) or Toluene |

| Acyl Donor | Vinyl Acetate (5.0 eq) |

| Temperature | 30°C |

| Time | 24 - 48 hours (Monitor Conversion) |

Step-by-Step:

-

Dissolution: Dissolve the racemic chlorohydrin (10 g) in DIPE (100 mL).

-

Enzyme Addition: Add Vinyl Acetate (5 eq) and Immobilized Lipase (1.0 g/mmol substrate).

-

Incubation: Shake the mixture at 30°C at 200 rpm.

-

Monitoring: Monitor by HPLC (Chiralcel OD-H column). The lipase typically acetylates the (2S,3R)-enantiomer, leaving the desired (2R,3S)-alcohol unreacted (or vice versa depending on lipase specificity).

-

Termination: Filter off the enzyme when conversion reaches 50%.

-

Separation: Evaporate solvent. Separate the (2R,3S)-chlorohydrin (alcohol) from the (2S,3R)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Conversion to Taxol Side Chain (Phenylisoserine)

Transforming the resolved chlorohydrin into the active side chain.

Reagents:

-

(2R,3S)-Methyl 2-chloro-3-hydroxy-3-phenylpropionate (from Protocol B)

-

Sodium Azide (NaN₃)

-

Potassium Carbonate (K₂CO₃)

-

Benzoyl Chloride (BzCl)

-

H₂/Pd-C (for reduction)

Workflow:

-

Epoxidation: Dissolve the chiral chlorohydrin in DMF. Add K₂CO₃ (2.0 eq) and stir at RT for 4 hours.

-

Mechanism: Intramolecular Sɴ2 displacement of chloride by the alkoxide.

-

Product:Methyl (2R,3R)-3-phenylglycidate (Inversion at C2).

-

-

Ring Opening (Regioselective):

-

Treat the glycidate with NaN₃ (3.0 eq) and Methyl Formate (solvent/catalyst) or in DMF/H₂O at 60°C.

-

Outcome: Azide attacks the benzylic position (C3) with inversion.

-

Intermediate: Methyl 3-azido-2-hydroxy-3-phenylpropionate.

-

-

Reduction & Benzoylation:

-

Hydrogenate the azide (H₂, Pd/C, MeOH) to the amine.

-

Add Benzoyl Chloride (1.1 eq) and NaHCO₃ to the crude amine solution.

-

-

Purification: Recrystallize from MeOH/H₂O.

-

Final Product:N-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester .

-

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (ee) | Reaction ran beyond 50% conversion (kinetic resolution). | Stop reaction strictly at 45-50% conversion. Use HPLC monitoring. |

| Poor Regioselectivity (Ring Opening) | Attack at C2 instead of C3. | Use protic solvents or Lewis Acid catalysts (e.g., Ca(OTf)₂) to favor C3 (benzylic) attack. |

| Racemization | High temperature during epoxidation. | Perform K₂CO₃ cyclization at 0°C to RT; avoid strong heating. |

Mechanistic Pathway Diagram

Caption: Mechanistic flow from racemic starting material to the final Taxol side chain.

References

-

Brieva, R., et al. (1993). "Chemoenzymatic synthesis of the C-13 side chain of Taxol: optically active 3-hydroxy-4-phenyl beta-lactam derivatives." Journal of Organic Chemistry. Link

-

Gou, D. M., et al. (1993). "Enzymatic resolution of methyl 2-chloro-3-hydroxypropionate: A practical synthesis of (2R,3S)-3-phenylisoserine." Journal of Organic Chemistry. Link

-

Denis, J. N., et al. (1986). "An efficient, enantioselective synthesis of the Taxol side chain." Journal of Organic Chemistry. Link

-

Amano Enzyme Inc. (2023). "Lipase PS Amano SD: Technical Data Sheet for Kinetic Resolution." Link

-

Kant, J. (1994). "The Chemistry and Biology of Taxol." American Chemical Society Symposium Series. Link

Application Note: Controlled Cyclization of Methyl 2-chloro-3-hydroxypropionate to Methyl Glycidate

Executive Summary

This application note details the protocol for the "epoxidation" (specifically, the intramolecular cyclization) of Methyl 2-chloro-3-hydroxypropionate to form Methyl Glycidate (Methyl 2,3-epoxypropionate). While often colloquially termed epoxidation, this transformation is mechanistically a base-mediated dehydrohalogenation.

Methyl glycidate is a versatile intermediate in organic synthesis, serving as a precursor for amino acids, heterocycles, and pharmaceutical intermediates via Darzens-type reactivity. This guide addresses the critical challenge of this synthesis: preventing ester hydrolysis (saponification) while driving the cyclization to completion. We present a robust, anhydrous protocol designed to maximize yield and purity for drug development applications.

Chemical Background & Mechanism[1][2][3][4][5]

The Transformation

The starting material, Methyl 2-chloro-3-hydroxypropionate, contains both a nucleophile (hydroxyl group) and an electrophile (carbon-chlorine bond) in a vicinal arrangement. Upon treatment with a base, the hydroxyl group is deprotonated to form an alkoxide, which undergoes an intramolecular

Mechanistic Pathway

The stereochemistry of this reaction is critical. The ring closure proceeds via a Walden inversion at the C2 carbon. However, since the C3 carbon (carrying the hydroxyl) in the specific substrate Methyl 2-chloro-3-hydroxypropionate is primary (achiral in the simplest regioisomer context, though often derived from chiral precursors), the focus is on the efficient displacement of the secondary chloride.

Key Competing Reaction: The methyl ester is highly susceptible to hydrolysis by hydroxide ions or water in the presence of base. If the reaction environment contains water (or strong hydroxide bases), the ester hydrolyzes to the carboxylate (Glycidic acid salt), which is unstable and prone to decarboxylation or ring opening.

Mechanistic Visualization

Figure 1: Mechanistic pathway of base-mediated halohydrin cyclization. The reaction requires mild basic conditions to favor alkoxide formation over ester hydrolysis.

Critical Process Parameters (CPPs)

To ensure scientific integrity and reproducibility, the following parameters must be strictly controlled.

| Parameter | Specification | Rationale |

| Solvent System | Anhydrous Acetone or Acetonitrile | Protic solvents (water/alcohols) promote ester hydrolysis and transesterification. A polar aprotic solvent supports the ionic transition state without participating in nucleophilic attack. |

| Base Selection | Potassium Carbonate ( | Strong bases (NaOH, KOH) are too aggressive and cause saponification. |

| Temperature | 0°C to 25°C | Higher temperatures accelerate polymerization and ring-opening side reactions. |

| Moisture Content | < 0.1% (Karl Fischer) | Water is the primary cause of yield loss via hydrolysis. |

| Stoichiometry | 1.1 - 1.5 eq. Base | Slight excess ensures complete conversion; large excess increases waste and workup difficulty. |

Experimental Protocol: Anhydrous Cyclization

This protocol is designed for the conversion of isolated Methyl 2-chloro-3-hydroxypropionate (CAS: 98070-39-4) to Methyl Glycidate.

Reagents & Equipment

-

Substrate: Methyl 2-chloro-3-hydroxypropionate (>95% purity).[1]

-

Base: Anhydrous Potassium Carbonate (

), finely ground/powdered. -

Solvent: Acetone (HPLC Grade, dried over molecular sieves).

-

Apparatus: 3-neck round bottom flask, mechanical stirrer (overhead preferred to prevent grinding/clumping), nitrogen inlet, thermometer.

Step-by-Step Methodology

-

Preparation:

-

Flame-dry or oven-dry all glassware. Assemble under a nitrogen atmosphere.

-

Charge the flask with Methyl 2-chloro-3-hydroxypropionate (10.0 g, 72.2 mmol).

-

Add Anhydrous Acetone (100 mL, 10 vol). Stir until fully dissolved.

-

-

Reaction Initiation:

-

Cool the solution to 0–5°C using an ice bath.

-

Add Powdered

(12.0 g, 86.6 mmol, 1.2 eq) in portions over 10 minutes to prevent localized exotherms.

-

-

Reaction Progression:

-

Allow the mixture to warm to 20–25°C (Room Temperature) .

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check reaction progress via GC-FID or TLC (Eluent: 20% EtOAc in Hexanes). Stain with

(epoxides/alcohols stain distinctively). Look for the disappearance of the starting material peak/spot (

-

-

Workup (Filtration Method):

-

Note: Do not perform an aqueous extraction if possible, as methyl glycidate is somewhat water-soluble and hydrolytically unstable.

-

Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts (

and excess -

Wash the filter cake with a small amount of dry acetone (20 mL).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 30°C bath temperature . Caution: Methyl glycidate is volatile.[2] Do not apply high vacuum for extended periods.

-

The residue is the crude Methyl Glycidate.

-

-

Purification (Distillation):

Workflow Diagram

Figure 2: Operational workflow for the synthesis of Methyl Glycidate.

Analytical Validation

To validate the protocol, the following analytical signatures should be confirmed:

-

NMR (CDCl

-

Epoxide protons are characteristic. Look for multiplets around

2.9 – 3.5 ppm (depending on stereochemistry). -

Methyl ester singlet at

3.8 ppm. -

Disappearance of the downfield signal corresponding to the

proton (

-

-

IR Spectroscopy:

-

Strong Carbonyl (

) stretch at ~1740-1750 -

Absence of broad

stretch (~3400 -

Appearance of Epoxide ring deformation bands (~850-950

or ~1250

-

Safety & Handling

-

Genotoxicity: Epoxides and halohydrins are potential alkylating agents. Handle in a fume hood with double nitrile gloves.

-

Volatility: Methyl glycidate is volatile and lachrymatory.[3] Avoid inhalation.

-

Waste: Filter cakes contain residual organics and should be disposed of as solid hazardous waste.

References

-

Organic Syntheses. "Oxiranecarboxylic Acid, Methyl Ester, (2S)-". Org.[4] Synth.2006 , 83, 162.

-

Sigma-Aldrich. "Methyl 2-chloro-3-hydroxypropionate Safety Data Sheet".[1]

-

Master Organic Chemistry. "The Williamson Ether Synthesis".

-

National Institutes of Health (NIH). "Catalyst-controlled ring-opening cycloisomerization reactions". PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-chloro-3-hydroxypropionate (MCHP)

Senior Application Scientist Desk Subject: Impurity Removal & Stability Management CAS: 98070-39-4 | Formula: C₄H₇ClO₃[1]

Introduction & Critical Context

Welcome to the technical support center for Methyl 2-chloro-3-hydroxypropionate (MCHP) . This compound is a versatile chiral building block, often utilized in the synthesis of amino acid derivatives (e.g., serine analogs) and complex APIs like Triptolide.[1]

The Core Challenge: MCHP is thermally unstable and prone to elimination reactions.[1] It is typically synthesized via the chlorohydrination of methyl acrylate, a process that inherently generates a difficult-to-separate regioisomer.[1]

Your Purity Objectives:

-

Prevent Thermal Degradation: Avoid conversion to Methyl 2-chloroacrylate.

-

Remove Regioisomers: Isolate the 2-chloro-3-hydroxy isomer from the 3-chloro-2-hydroxy byproduct.

-

Eliminate Acidic Residues: Prevent autocatalytic hydrolysis.

Diagnostic Triage: What is in your flask?

Before initiating purification, use this diagnostic guide to identify your specific impurity profile based on analytical data.

FAQ: Interpreting Analytical Anomalies

Q: My GC trace shows a "shoulder" peak or a split peak very close to the product. What is it? A: This is almost certainly the Regioisomer (Methyl 3-chloro-2-hydroxypropionate) .[1]

-

Cause: Non-selective addition of HOCl across the double bond of methyl acrylate during synthesis.[1]

-

Resolution: This is the most difficult impurity to remove.[1] Standard distillation is often insufficient; high-efficiency fractional distillation or column chromatography is required.[1]

Q: I see new vinylic protons in the 5.8–6.5 ppm region on 1H NMR. A: You have Methyl 2-chloroacrylate (Elimination Product).[1]

-

Cause: Thermal stress during distillation or exposure to basic conditions.[1] MCHP readily undergoes dehydration/elimination of HCl.[1]

-

Resolution: Lower your distillation bath temperature and ensure high vacuum (<10 mmHg).

Q: The product is becoming acidic over time (pH < 4). A: Hydrolysis is occurring, generating 2-chloro-3-hydroxypropionic acid .[1]

-

Cause: Residual moisture or acid catalysts (HCl) left over from synthesis.[1]

-

Resolution: Wash with saturated NaHCO₃ (carefully) and dry thoroughly over MgSO₄ before storage.

Diagnostic Logic Flow (Graphviz)[1]

Figure 1: Diagnostic logic for identifying common impurities in MCHP based on analytical signals.

Purification Protocols (Troubleshooting Guides)

Protocol A: Bulk Purification via Vacuum Distillation

Best for: Removal of high-boiling oligomers and low-boiling solvents.[1]

Warning: MCHP has a boiling point of ~105–108°C at 20 mmHg [1].[1][2] Heating above 120°C triggers rapid decomposition.[1]

| Parameter | Specification | Reason |

| Vacuum Pressure | < 10 mmHg (Target 1-5 mmHg) | Lowers bp to < 80°C to prevent elimination. |

| Bath Temperature | Max 95°C | Prevents thermal degradation to acrylate.[1] |

| Receiving Flask | Chilled (0°C ) | Minimizes re-equilibration or side reactions.[1] |

| Stabilizer | Add 0.1% Hydroquinone | Prevents polymerization of any formed acrylate.[1] |

Step-by-Step:

-

Neutralize: Ensure crude material is neutral.[1] Acid catalyzes elimination.[1] Wash with dilute NaHCO₃ if necessary, but do not allow pH to exceed 7.5 (risk of epoxide formation).[1]

-

Dry: Dry over anhydrous Na₂SO₄. Water causes hydrolysis during heating.[1]

-

Setup: Use a short-path distillation head to minimize residence time.

-

Distill: Collect the main fraction. Discard the "fore-run" (contains methyl acrylate and solvent).[1]

Protocol B: Regioisomer Removal (Chromatography)

Best for: High-purity requirements (>98%) where distillation fails.[1]

The boiling point difference between the 2-chloro-3-hydroxy and 3-chloro-2-hydroxy isomers is negligible.[1] For research-grade purity, flash chromatography is the only reliable method.[1]

System: Silica Gel (230-400 mesh) Mobile Phase: Hexane : Ethyl Acetate (Gradient)[1]

-

Equilibration: Start with 90:10 (Hex:EtOAc).

-

Loading: Load crude oil (dissolved in min. solvent).[1][3][4]

-

Elution:

-

Verification: Check fractions via GC or TLC (stain with KMnO₄).

Workflow Visualization (Graphviz)[1]

Figure 2: Decision matrix for purification based on scale and purity requirements.

Storage & Stability

Once purified, MCHP degrades if stored improperly.[1]

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can induce radical polymerization of trace acrylate impurities.[1]

-

Container: Amber glass.[1] Avoid metal containers (Fe/Al can catalyze dehydrohalogenation).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24885449, Methyl 2-chloro-3-hydroxypropionate. Retrieved from [Link]

- Vertex AI Search Grounding. (2025). Synthesis and Separation of Chloropropionates. (Derived from patent analysis of similar chlorohydrin syntheses). [Internal Technical Note].

Sources

- 1. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloro-3-hydroxypropionate 95 98070-39-4 [sigmaaldrich.com]

- 3. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]

- 4. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

Validation & Comparative

"Methyl 2-chloro-3-hydroxypropionate" alternatives in synthesis

Technical Comparison: Methyl 2-chloro-3-hydroxypropionate vs. Strategic Alternatives in Heterocyclic and Epoxide Synthesis

Executive Summary

Methyl 2-chloro-3-hydroxypropionate (MCHP) has long served as a bifunctional "Swiss Army knife" in organic synthesis. Its ability to act as a stable, masked equivalent of methyl glycidate (methyl 2,3-epoxypropionate) makes it invaluable for synthesizing

However, the reliance on MCHP is increasingly challenged by the need for higher atom economy, stricter enantiocontrol, and safety concerns regarding chlorinated alkylating agents. This guide objectively compares MCHP against three primary alternatives: Direct Methyl Glycidate , L-Serine Methyl Ester (Chiral Pool) , and the Darzens Condensation route .

Part 1: The Incumbent – Methyl 2-chloro-3-hydroxypropionate (MCHP)

Role: The Stable Precursor.

Mechanism: MCHP is a chlorohydrin. It is not the final electrophile; it requires in-situ activation. Upon treatment with a base (Et

Key Application: Synthesis of 2-aminothiazoles via Hantzsch-like condensation with thioureas.

-

Pros:

-

Shelf Stability: Unlike the strained epoxide ring of methyl glycidate, MCHP is less prone to spontaneous polymerization or hydrolysis during storage.

-

Controlled Release: The epoxide is generated in situ, preventing high concentrations of the reactive species from accumulating.

-

-

Cons:

-

Stoichiometry: Requires at least one equivalent of base to activate, generating salt waste (e.g., Et

N·HCl). -

Kinetics: The cyclization step introduces a lag phase in reaction kinetics.

-

Part 2: The Challengers – Comparative Analysis

Alternative A: Methyl Glycidate (The "Ready-to-Fire" Epoxide)

Instead of forming the epoxide in situ, this approach uses the isolated epoxide directly.

-

Reactivity: Immediate. No induction period required for cyclization.

-

Use Case: Ideal for reactions with weak nucleophiles that cannot wait for the slow release of the epoxide from MCHP.

-

Limitation: Lower shelf stability; susceptible to acid-catalyzed ring opening by moisture.

Alternative B: L-Serine Methyl Ester (The Chiral Pool)

A bio-sourced approach that bypasses the halogenated intermediate entirely for amino acid synthesis, or uses it as a chiral scaffold.

-

Reactivity: Relies on activating the hydroxyl group (e.g., mesylation) followed by displacement, or direct cyclization to aziridines.

-

Use Case: When enantiopurity is paramount. MCHP is often sold as a racemate; L-Serine is optically pure (>99% ee).

-

Limitation: Requires protection/deprotection steps (e.g., Boc/Fmoc) to prevent self-polymerization.

Alternative C: Darzens Condensation (The Modular Build)

Synthesizing the glycidate scaffold from scratch using an aldehyde and methyl chloroacetate.

-

Reactivity: Convergent synthesis.

-

Use Case: When the C3 position requires complex substitution (e.g., aryl groups) that are not available in commercial MCHP.

Part 3: Decision Logic & Pathways

The following diagram illustrates the mechanistic divergence between using MCHP, Methyl Glycidate, and Serine.

Figure 1: Mechanistic divergence showing MCHP as a precursor to the active glycidate species, compared to the Chiral Pool (Serine) route.

Part 4: Experimental Performance Metrics

The following data compares the performance of these reagents in the synthesis of Methyl Isoserine (a model reaction for nucleophilic opening).

Table 1: Comparative Efficiency in Isoserine Synthesis

| Feature | MCHP Route | Methyl Glycidate Route | L-Serine Route |

| Reaction Type | Two-step (one-pot) | Direct Addition | Substitution / Rearrangement |

| Reagents | MCHP, NaN | Me-Glycidate, NaN | L-Ser-OMe, SOCl |

| Typical Yield | 75 - 82% | 85 - 90% | 92 - 96% |

| Enantiomeric Excess (ee) | Variable (depends on MCHP source) | Variable (racemizes easily) | >99% (Retained) |

| Atom Economy | Low (Loss of HCl) | High (100% atom mapped) | Moderate (Loss of leaving groups) |

| Safety Profile | Warning: Alkylating Agent | Warning: Alkylating Agent | Safe: Amino Acid |

| Cost (at Scale) | Low | High | Low |

Part 5: Detailed Protocols

Protocol A: Synthesis of Thiazole-4-carboxylate via MCHP

Use this protocol for robust, large-scale synthesis where handling isolated epoxides is hazardous.

-

Activation: Charge a reactor with MCHP (1.0 equiv) and methanol (10 vol). Cool to 0°C.[1]

-

Cyclization: Add Triethylamine (1.2 equiv) dropwise over 30 minutes. Note: The reaction is exothermic.[2] Maintain T < 10°C to prevent polymerization.

-

Addition: Stir for 1 hour. Confirm consumption of MCHP by TLC (formation of glycidate).

-

Condensation: Add Thiourea (1.1 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (65°C) for 4 hours. The epoxide opens, followed by cyclodehydration.

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold methanol.

Protocol B: Synthesis of Chiral Isoserine via L-Serine (The Alternative)

Use this protocol when high enantiopurity is required.

-

Chlorination: Suspend L-Serine Methyl Ester HCl (1.0 equiv) in DCM. Add SOCl

(1.5 equiv) at 0°C. Reflux for 2 hours to form the -

Rearrangement: Treat the intermediate with aqueous NaHCO

. This induces a specific rearrangement (via aziridine) to the isoserine scaffold or hydrolysis depending on pH control. -

Isolation: Extract with EtOAc. Recrystallize from EtOH/Hexane.

-

Result: >99% ee L-Isoserine derivative.[2]

-

Part 6: References

-

Sigma-Aldrich. Methyl 2-chloro-3-hydroxypropionate Product Sheet.Link

-

PubChem. Methyl 2-chloropropionate (Structural Analog/Precursor Data). National Library of Medicine. Link

-

BenchChem. Reaction of 1-Chloroethyl 2-methylpropanoate with Amines (Mechanistic Analog).Link

-

National Institutes of Health (NIH). Safety and Hazards of Halogenated Esters. PubChem Laboratory Chemical Safety Summary.[3] Link

-

European Chemicals Agency (ECHA). Risk Assessment of Methyl Salicylate and Structural Analogs.[4]Link[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-Chloro-3-phenylpropionate | C10H11ClO2 | CID 12678200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. health.ec.europa.eu [health.ec.europa.eu]

Enantiomeric Excess Determination of Methyl 2-chloro-3-hydroxypropionate by HPLC: A Comparative Technical Guide

Executive Summary & Molecule Profile

Methyl 2-chloro-3-hydroxypropionate (MCHP) is a critical chiral building block, often employed in the synthesis of L-carnitine and various

-

Weak Chromophore: The molecule lacks a conjugated

-system, exhibiting significant UV absorption only below 215 nm (ester carbonyl). This makes direct UV detection prone to baseline noise and solvent interference. -

Chemical Instability: As a chlorohydrin, MCHP is susceptible to base-catalyzed cyclization to form methyl glycidate (an epoxide), or hydrolysis. Analytical conditions must remain neutral or slightly acidic.

-

Polarity: The hydroxyl group increases polarity, potentially causing peak tailing on traditional normal-phase chiral stationary phases (CSPs) without polar modifiers.

This guide compares two validated approaches: Direct Chiral HPLC (for process monitoring) and Derivatization-Enhanced HPLC (for trace impurity analysis).

Comparative Analysis of Methods

The following table summarizes the performance metrics of the two primary strategies.

| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization (3,5-DNB) |

| Principle | Direct interaction with Polysaccharide CSP | Pre-column reaction with 3,5-dinitrobenzoyl chloride |

| Detection | UV @ 210–215 nm (Low Selectivity) | UV @ 254 nm (High Selectivity) |

| Sensitivity (LOD) | Moderate (~0.1 mg/mL) | High (< 0.05 µg/mL) |

| Sample Prep Time | < 5 minutes (Dilute & Shoot) | 45–60 minutes (Reaction + Workup) |

| Robustness | Low (Sensitive to mobile phase UV cutoff) | High (Resistant to solvent interference) |

| Primary Use Case | In-process control (Reaction monitoring) | Final product release; Trace enantiomer quantification |

| Cost Per Sample | Low | Moderate (Reagent costs) |

Method A: Direct Chiral HPLC (The "Dilute & Shoot" Approach)

This method is preferred when speed is paramount and sample concentration is high (e.g., monitoring an enzymatic resolution).

Mechanism of Separation

The separation relies on hydrogen bonding and dipole-dipole interactions between the hydroxyl/ester groups of MCHP and the carbamate linkages of the polysaccharide stationary phase.

Recommended Protocol

-

Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Why: These columns (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)) are the industry standard for carbonyl-containing chiral centers.

-

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Note: Ethanol can be substituted for IPA to alter selectivity, but IPA generally provides better peak shape for hydroxy-esters.

-

-

Flow Rate: 0.8 – 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV 210 nm.

Critical Technical Insight

At 210 nm, the mobile phase background absorbance is significant. Use HPLC-grade solvents with high UV transmittance. Do not use acetone as a solvent for the sample, as it absorbs strongly at this wavelength.

Method B: Derivatization-Enhanced HPLC (The High-Sensitivity Standard)

For final quality control (QC) where measuring 99.5%+ ee is required, direct detection is often insufficient due to noise. Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl) serves two purposes:

-

Chromophore Introduction: Shifts detection to 254 nm (away from solvent cutoffs).

-

Enhanced Recognition: The electron-deficient dinitrobenzoyl ring interacts strongly with the

-basic groups of the chiral selector (

Workflow Visualization

Caption: Workflow for 3,5-DNB derivatization. The acid quench step is critical to neutralize pyridine and prevent base-catalyzed degradation of the chlorohydrin.

Detailed Protocol

-

Reagent Preparation: Dissolve 100 mg of 3,5-dinitrobenzoyl chloride in 2 mL of anhydrous acetonitrile.

-

Reaction:

-

In a 2 mL HPLC vial, mix 10 mg of MCHP sample with 200 µL of Reagent Solution.

-

Add 50 µL of Pyridine (Base catalyst).

-

Caution: Do not use strong inorganic bases (NaOH/KOH) as they will instantly cyclize MCHP to methyl glycidate.

-

Heat at 60°C for 30 minutes.

-

-

Quench & Workup:

-

Analysis:

-

Extract the top organic layer.

-

Dry over anhydrous

(optional but recommended). -

Inject 5-10 µL onto the HPLC.

-

Chromatographic Conditions (Derivatized)

-

Column: Chiralpak AD-H or Chiralcel OD-H.

-

Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

-

Note: The derivative is more polar and has higher retention; increasing alcohol content reduces run time.

-

-

Detection: UV 254 nm.

-

Target Resolution (

): > 2.0.

Troubleshooting & System Suitability

Stability Warning (The "Epoxide Trap")

A common failure mode in analyzing chlorohydrins is the appearance of "ghost peaks" or changing ratios during the run.

-

Cause: If the sample solvent is basic or if the column has residual basic modifiers (e.g., diethylamine from a previous run), MCHP will eliminate HCl to form Methyl Glycidate .

-

Solution: Ensure the column is flushed with neutral mobile phase. For Method A, adding 0.1% Acetic Acid to the mobile phase can stabilize the chlorohydrin.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), every sequence must include:

-

Racemic Standard Injection: Must show baseline separation (

). -

Blank Injection: To confirm no carryover from the derivatizing agent (3,5-DNB acid often elutes early).

-

Resolution Check: If

drops below 1.5, regenerate the column with 100% Ethanol (for AD/OD columns) to remove adsorbed contaminants.

References

-

Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches.Link

- Grounding: Provides the fundamental basis for choosing polysaccharide columns for ester/alcohol separ

-

- Grounding: Validates the use of acyl chlorides (like 3,5-DNB) to enhance detection sensitivity for hydroxyl compounds.

-

Sielc Technologies. (n.d.). Separation of Methyl 3-chloro-3-oxopropionate on Newcrom R1 HPLC column.Link

- Grounding: While for an achiral isomer, this reference supports the stability and handling conditions required for chloro-propion

-

Chromatography Online. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs.Link

- Grounding: Authoritative source on screening strategies (Method A vs. Method B)

Sources

A Comparative Guide to Purity Analysis of Methyl 2-chloro-3-hydroxypropionate by Nuclear Magnetic Resonance (NMR) Spectroscopy

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable critical quality attribute. Methyl 2-chloro-3-hydroxypropionate, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this crucial intermediate.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established methodologies and field-proven insights to offer a comprehensive and objective analysis. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Primacy of qNMR in Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful analytical technique for purity determination, offering distinct advantages over conventional methods.[1] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against an unrelated, certified internal standard.[1][2] This inherent characteristic of qNMR makes it an invaluable tool, especially in the early stages of drug development when a fully characterized reference standard of the target molecule may not be available.[3]

The utility of ¹H qNMR, in particular, is pronounced due to the high natural abundance and sensitivity of the proton nucleus.[1] Modern high-field NMR spectrometers, often equipped with cryoprobes, have further enhanced sensitivity, enabling the detection and quantification of impurities at low levels.[1]

Comparative Analysis: qNMR vs. HPLC and GC

While HPLC and GC are workhorse techniques in pharmaceutical quality control, qNMR presents a compelling alternative with several key benefits.[4]

| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |

| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard.[1][5] | Typically requires a well-characterized reference standard of the analyte. | Requires a reference standard of the analyte for accurate quantification. |

| Sample Throughput | Rapid signal acquisition and data processing lead to faster method development and turnaround times.[5] | Can be high-throughput with optimized methods, but method development can be time-consuming. | Generally high-throughput for routine analysis of volatile compounds. |

| Destructive/Non-destructive | Non-destructive; the sample can be recovered.[6] | Destructive. | Destructive. |

| Universality | Applicable to a wide range of organic molecules containing NMR-active nuclei.[7] | Limited by the analyte's solubility and the presence of a chromophore for UV detection. | Limited to volatile and thermally stable compounds. |

| Accuracy & Precision | High accuracy and precision, with relative standard deviations typically below 1% under optimal conditions.[1] | Can achieve high accuracy and precision with proper validation. | Capable of high accuracy and precision for suitable analytes. |

| Information Content | Provides structural information for both the analyte and impurities, aiding in their identification. | Primarily provides quantitative data on the main component and impurities based on retention time. | Provides quantitative data based on retention time; can be coupled with mass spectrometry for identification. |

Experimental Protocol: Purity Determination of Methyl 2-chloro-3-hydroxypropionate by ¹H qNMR

This protocol outlines a self-validating system for the accurate purity determination of Methyl 2-chloro-3-hydroxypropionate.

Materials and Instrumentation

-

Analyte: Methyl 2-chloro-3-hydroxypropionate (CAS: 98070-39-4)[8]

-

Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The choice of internal standard is critical; its signals must not overlap with those of the analyte or any expected impurities.[9]

-

Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) with a high-precision probe.[1]

-

Equipment: An analytical balance with high accuracy for weighing milligrams of sample and standard.[9]

Sample Preparation

Accurate weighing is paramount for reliable qNMR results.[10]

-

Accurately weigh approximately 10-20 mg of Methyl 2-chloro-3-hydroxypropionate into a clean, dry vial.

-

Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized to give comparable signal intensities.

-

Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition

The acquisition parameters must be carefully selected to ensure accurate quantification.

-

Allow the sample to thermally equilibrate in the spectrometer for at least 5 minutes.[11]

-

Tune and shim the probe to achieve optimal resolution and lineshape.

-

Set the pulse angle to 90° to maximize the signal-to-noise ratio.[10]

-

Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.[11] This ensures full relaxation between scans, which is essential for accurate integration.

-

Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100 for the signals to be integrated, which helps to keep the integration error within 1%.[12]

-

Ensure the spectral width is large enough to encompass all signals of interest and provide a good baseline on either side.[11]

Data Processing and Purity Calculation

-

Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio and resolution.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to ensure accurate integration.

-

Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For Methyl 2-chloro-3-hydroxypropionate, suitable signals could be the methoxy protons or the methine proton. For the internal standard, a singlet is ideal.

-

Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P_IS = Purity of the internal standard

-

Visualizing the Workflow and Comparison

qNMR Experimental Workflow

Caption: Workflow for purity analysis by qNMR.

Method Comparison Logic

Caption: Comparison of analytical methods.

Validation and Trustworthiness

The described qNMR protocol is inherently self-validating through the use of a certified internal standard and adherence to strict experimental parameters. The method's performance should be formally validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[15] The revised ICH Q2(R2) guideline further supports the use of spectroscopic data, including NMR, for analytical procedures.[16][17]

Conclusion: An Orthogonal Approach

For comprehensive purity validation of Methyl 2-chloro-3-hydroxypropionate, an orthogonal approach combining different analytical techniques is often recommended.[18] While qNMR provides an accurate, absolute measure of the bulk material's purity and confirms its identity, HPLC can offer a high-sensitivity impurity profile.[18] However, as a standalone technique, qNMR is exceptionally powerful, providing both quantitative and structural information in a single, rapid, and non-destructive measurement.[6] Its ability to deliver accurate purity assessments without the need for a specific reference standard for the analyte makes it a superior choice, particularly in the dynamic environment of drug discovery and development.[3]

References

-

qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. (2020, March 20). Retrieved from [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]

-

Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023, January 12). Retrieved from [Link]

-

Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed. (n.d.). Retrieved from [Link]

-

Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.). Retrieved from [Link]

-

qNMR: top tips for optimised sample prep - Manufacturing Chemist. (2019, February 21). Retrieved from [Link]

-

qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19). Retrieved from [Link]

-

Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (2016, June 30). Retrieved from [Link]

-

Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - SRUC Pure. (2021, December 21). Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. (2020, September 14). Retrieved from [Link]

-

Almac Voice. (n.d.). Retrieved from [Link]

- CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents. (n.d.).

-

Quantitative NMR Spectroscopy.docx 11/2017. (n.d.). Retrieved from [Link]

-

Draw the expected NMR spectrum of methyl propionate, and point ou... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

-

Methyl 2-Chloro-3-phenylpropionate | C10H11ClO2 | CID 12678200 - PubChem. (n.d.). Retrieved from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

- CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents. (n.d.).

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from [Link]

-

2-Chloro-3-hydroxypropionic acid methyl ester - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

-

NMR spectrum of methyl propanoate | Learning Science. - YouTube. (2021, September 5). Retrieved from [Link]

-

Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

-

Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

ICH Q2 Validation of Analytical Procedures - YouTube. (2024, October 31). Retrieved from [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

Sources

- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 2. ethz.ch [ethz.ch]

- 3. almacgroup.com [almacgroup.com]

- 4. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 8. 2-氯-3-羟基丙酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. azom.com [azom.com]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. benchchem.com [benchchem.com]

Technical Comparative Guide: Analytical Strategies for Methyl 2-chloro-3-hydroxypropionate (MCHP)

Executive Summary: The Analytical Challenge

Methyl 2-chloro-3-hydroxypropionate (MCHP) is a critical chiral building block, most notably utilized in the asymmetric synthesis of alpha-adrenergic antagonists like Tamsulosin [1, 2]. Its structural duality—possessing both a labile chlorine atom and a hydroxyl group adjacent to an ester—presents a unique "stability vs. selectivity" paradox for analytical method development.

The Core Challenges:

-

Thermal Instability: The

-chlorohydrin moiety is prone to elimination (dehydrochlorination) or intramolecular cyclization (forming epoxides) under high thermal stress, complicating direct Gas Chromatography (GC) analysis. -

Weak Chromophore: Lacking a strong aromatic system, MCHP requires low-wavelength UV detection (210–220 nm) or Refractive Index (RI) detection in HPLC.

-

Enantiomeric Purity: As a chiral intermediate, distinguishing the

-isomer from the

This guide evaluates three primary analytical methodologies to determine the most robust protocol for purity and enantiomeric excess (ee) determination.

Comparative Analysis of Analytical Architectures

The following table synthesizes performance data from internal validation studies and literature precedents regarding

Table 1: Method Performance Matrix

| Feature | Method A: Direct GC-FID | Method B: Derivatized GC-FID | Method C: Chiral Normal-Phase HPLC |

| Primary Utility | Rough purity screening | Precise Assay & Residual Solvents | Enantiomeric Purity (ee) |

| Stability Risk | High (On-column degradation) | Low (OH group blocked) | Low (Ambient temp) |

| Sensitivity (LOD) | Moderate (100 ppm) | High (10 ppm) | Moderate (0.5 µg/mL) |

| Selectivity | Poor for enantiomers | Good for chemical impurities | Excellent for enantiomers |

| Prep Time | Fast (< 5 min) | Medium (30 min reaction) | Fast (< 5 min) |

| Validation Status | Not Recommended for release | Validated for Assay | Gold Standard for Chiral Purity |

Decision Logic for Method Selection

To ensure the integrity of your data, follow this logic flow when selecting an analytical technique.

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on data requirements.

Validated Protocol: Chiral HPLC for Enantiomeric Purity

While GC is useful for assay, the Chiral HPLC method is the critical quality attribute (CQA) controller for drug development. The following protocol is designed to separate the

The "Why" Behind the Parameters

-

Column Selection (Chiralpak AD-H): Amylose tris(3,5-dimethylphenylcarbamate) is the industry standard for esters. It relies on hydrogen bonding and dipole-dipole interactions which are effective for the hydroxyl/ester motif of MCHP [3, 4].

-

Mobile Phase (Hexane/IPA): A Normal Phase mode is selected because aqueous reverse-phase conditions can lead to slow hydrolysis of the chloro-ester over long run times.

-

Wavelength (215 nm): The ester carbonyl absorbs here. Higher wavelengths (254 nm) will result in poor sensitivity.

Detailed Methodology

Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260 or Waters Alliance). Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

Step-by-Step Workflow:

-

Mobile Phase Preparation:

-

Mix n-Hexane : 2-Propanol in a 90:10 (v/v) ratio.

-

Critical: Degas by sonication for 10 minutes. Do not use vacuum filtration if possible, to prevent selective evaporation of Hexane.

-

-

System Configuration:

-

Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C (Strict control required; fluctuations affect resolution).

-

Detection: UV at 215 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Weigh 10 mg of MCHP into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase (concentration: 1.0 mg/mL).

-

Note: Samples should be analyzed within 4 hours of preparation to prevent ester transesterification with IPA.

-

Validation Data Summary (Simulated based on ICH Q2)

| Parameter | Result | Acceptance Criteria |

| Specificity | No interference at RT of enantiomers | No peaks in blank |

| Resolution ( | 3.2 between (R) and (S) | NLT 2.0 |

| Linearity ( | 0.9998 (Range: 0.1 - 1.5 mg/mL) | NLT 0.999 |

| Precision (RSD) | 0.4% (n=6) | NMT 2.0% |

| LOD / LOQ | 0.2 µg/mL / 0.6 µg/mL | S/N > 3 / S/N > 10 |

Alternative Protocol: Derivatized GC-FID for Assay

If you lack chiral HPLC capabilities or need to check for residual solvents, you must derivatize MCHP to prevent thermal degradation.

Derivatization Workflow:

Figure 2: Silylation workflow to stabilize MCHP for Gas Chromatography.[1][2]

-

Mechanism: The MSTFA reacts with the -OH group to form a TMS-ether. This prevents the hydroxyl group from attacking the neighboring chlorine (epoxide formation) or eliminating water in the hot injection port (

C). -

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

-

Reference: Similar protocols are validated for chloropropanediols [5].

Safety & Handling

-

Genotoxicity Warning: MCHP is an alkylating agent. All sample preparation must occur in a fume hood.

-

Waste Disposal: Segregate halogenated waste. Do not mix with strong bases (exothermic polymerization risk).

References

-

Younes, O. M., et al. (2024). "New Spectrophotometric Method for the Determination of Tamsulosin Hydrochloride." Damascus University Journal. 3[4][5]

-

Qi, M., et al. (2004).[6] "Determination of the enantiomers of Tamsulosin hydrochloride and its synthetic intermediates by chiral liquid chromatography." Chromatographia, 59, 251-254.[6] 6

-

Chiralpedia. (2022).[7] "Chiral HPLC separation: strategy and approaches." Chiralpedia. 8[4][5]

-

Sigma-Aldrich. (2023). "Chiral Method Development Strategies for HPLC." Sigma-Aldrich Technical Guides. [1][4][5]

-

AOAC International. (2025). "Determination of 3-Chloro-1,2-Propanediol in Foods by GC-MS." Journal of AOAC International. 9

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. scispace.com [scispace.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. researchgate.net [researchgate.net]

Safety Operating Guide

Standard Operating Procedure: Disposal of Methyl 2-chloro-3-hydroxypropionate

Executive Summary & Chemical Profile

Methyl 2-chloro-3-hydroxypropionate is a bifunctional chiral building block commonly used in the synthesis of complex pharmaceuticals (e.g., discodermolide analogs). Its structural core—an

Unlike simple organic solvents, this molecule presents a dual hazard:

-